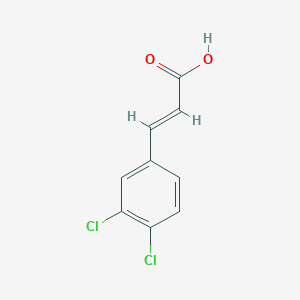

3,4-Dichlorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLUFPHCTSFKNR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-39-7, 7312-27-8 | |

| Record name | 3,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4'-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/480625A7SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 3,4-Dichlorocinnamic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of 3,4-Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document summarizes the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offering a comprehensive understanding of its molecular structure and vibrational properties. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Spectroscopic Data Summary

The following tables present a consolidated view of the spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.5-7.8 | m | - | Aromatic protons |

| ¹H | ~7.6 | d | ~16.0 | Vinylic proton (α to COOH) |

| ¹H | ~6.5 | d | ~16.0 | Vinylic proton (β to COOH) |

| ¹H | >12.0 | br s | - | Carboxylic acid proton |

| ¹³C | ~167 | s | - | Carbonyl (COOH) |

| ¹³C | ~143 | s | - | Vinylic carbon (α to COOH) |

| ¹³C | ~135 | s | - | Aromatic C-Cl |

| ¹³C | ~133 | s | - | Aromatic C-Cl |

| ¹³C | ~131 | d | - | Aromatic CH |

| ¹³C | ~130 | d | - | Aromatic CH |

| ¹³C | ~128 | d | - | Aromatic CH |

| ¹³C | ~122 | d | - | Vinylic carbon (β to COOH) |

Note: The ¹H NMR data is predicted based on known spectra of similar cinnamic acid derivatives. The ¹³C NMR data is based on data for closely related compounds found in supplementary materials from The Royal Society of Chemistry.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1700 | Strong | C=O stretch (Carboxylic acid) |

| 1620-1640 | Medium | C=C stretch (Vinylic) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1470-1490 | Medium | C=C stretch (Aromatic) |

| 1420-1440 | Medium | O-H bend (in-plane) |

| 1200-1300 | Strong | C-O stretch |

| 980 | Medium | =C-H bend (out-of-plane, trans) |

| 800-850 | Strong | C-Cl stretch |

Note: The IR peak assignments are based on characteristic vibrational frequencies for cinnamic acids and substituted benzenes.

Table 3: Raman Spectroscopic Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1630 | Strong | C=C stretch (Vinylic) |

| ~1590 | Strong | C=C stretch (Aromatic) |

| ~1200 | Medium | C-H bend (in-plane) |

| ~1000 | Medium | Ring breathing mode |

| ~820 | Medium | C-Cl stretch |

Note: The Raman shift values are based on spectral data available in public databases.[1][2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed with a 45° or 90° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a transparent thin disk using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline this compound powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: The Raman spectrum is obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm).

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded over a typical Raman shift range of 200 to 3500 cm⁻¹. The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.

-

Data Processing: The raw spectrum is corrected for baseline and cosmic ray artifacts. The positions and relative intensities of the Raman bands are then determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorocinnamic Acid

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dichlorocinnamic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical characteristics for applications in organic synthesis and medicinal chemistry.[1]

Core Physical Properties

This compound is an organic compound characterized by a cinnamic acid backbone with two chlorine substituents on the aromatic ring.[1] It typically presents as a white to off-white crystalline solid.[1][2] The molecular formula for this compound is C₉H₆Cl₂O₂.[1]

Quantitative Data Summary

The melting point and solubility are critical parameters for the handling, formulation, and application of this compound. The available quantitative data is summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 218-220 °C | |

| Solubility | ||

| Ethanol | 25 mg/mL | Solution may be very slightly hazy and faintly yellow.[2] |

| Acetone | Moderately soluble | [1] |

| Water | Less soluble | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[3] A common and accurate method for this determination is the capillary tube method.[3]

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column of about 3 mm in height at the bottom of the tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or a modern digital melting point apparatus).

-

Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to about 2°C per minute as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[4] For accuracy, the determination should be repeated with fresh samples until consistent results are obtained.[5]

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., ethanol) in a sealed container, such as a screw-cap vial.[7]

-

Equilibration: The container is placed in a constant-temperature shaker bath and agitated for an extended period (typically 24-72 hours) to ensure that the solution reaches equilibrium.[7]

-

Sample Separation: Once equilibrium is reached, the agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a syringe filter to remove any undissolved solid particles.

-

Concentration Analysis: The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique. Two common methods are:

-

Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the solid residue is dried to a constant weight. The solubility is calculated from the mass of the residue and the initial volume of the solution.[7]

-

UV-Vis Spectrophotometry: For compounds with a chromophore, like this compound, a calibration curve is first generated using standard solutions of known concentrations. The absorbance of the filtered saturated solution is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined by comparison to the calibration curve.[7]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.

Caption: Workflow for solubility determination.

References

- 1. CAS 1202-39-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1202-39-7 [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. davjalandhar.com [davjalandhar.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Initial Studies of 3,4-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a valuable building block in medicinal chemistry and materials science. While information regarding its initial discovery is not extensively documented, its synthesis and the study of its derivatives have provided insights into its potential as a precursor for pharmacologically active agents. This technical guide consolidates the available information on the synthesis, physicochemical properties, and initial biological studies of this compound and its derivatives, providing a foundational resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic chemistry and biological assays. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆Cl₂O₂ | [1] |

| Molecular Weight | 217.05 g/mol | [2] |

| Melting Point | 218-220 °C | [3] |

| Boiling Point | 366.6 ± 32.0 °C (Predicted) | [3] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.18 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in ethanol (25 mg/mL) | [3] |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | (Predicted) δ ~7.8-7.5 (m, 3H, Ar-H), ~7.6 (d, 1H, -CH=), ~6.5 (d, 1H, =CH-COOH) |

| ¹³C NMR | (Predicted) δ ~172 (C=O), ~143 (-CH=), ~135-128 (Ar-C), ~120 (=CH-COOH) |

| Infrared (IR) | (Typical Absorptions) ~3300-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1630 cm⁻¹ (C=C stretch), ~850-550 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (MS) | (Expected m/z) Molecular Ion [M]⁺: 216 (with characteristic isotopic pattern for two chlorine atoms) |

Synthesis of this compound

The Knoevenagel-Doebner condensation is a widely employed and efficient method for the synthesis of α,β-unsaturated carboxylic acids, including this compound. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

-

3,4-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-Dichlorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline product.

Initial Biological Studies and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of cinnamic acid derivatives has been extensively investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of halogen atoms, such as chlorine, into the molecular structure is a common strategy in medicinal chemistry to enhance biological activity.

Derivatives of this compound have been explored for their potential as antimicrobial agents. The mechanism of action for cinnamic acid derivatives against microbes often involves the disruption of cell membrane integrity and the inhibition of essential cellular enzymes.

Furthermore, many cinnamic acid derivatives have been shown to modulate key signaling pathways implicated in inflammation and cancer. While the direct targets of this compound are yet to be fully elucidated, it is plausible that its derivatives could interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central regulators of cellular processes like inflammation, proliferation, and apoptosis.

Conclusion

This compound represents a key synthetic intermediate with considerable potential for the development of novel therapeutic agents and functional materials. This technical guide provides a consolidated overview of its fundamental properties, a detailed protocol for its synthesis via the Knoevenagel-Doebner condensation, and a prospective look into its biological relevance based on the activities of related cinnamic acid derivatives. Further research into the direct biological effects of this compound and the synthesis of its novel derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 3,4-Dichlorocinnamic Acid: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic acid. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document details established synthetic protocols and discusses potential biological activities by drawing parallels with closely related cinnamic acid derivatives. The guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for analogous compounds, and includes visualizations of relevant signaling pathways to support further research and drug development efforts.

Core Properties of this compound

This compound is a solid organic compound characterized by a cinnamic acid backbone with two chlorine atoms substituted on the phenyl ring at the 3 and 4 positions. These substitutions are expected to influence its chemical reactivity and biological activity.

| Property | Value |

| CAS Number | 1202-39-7 |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol |

| Appearance | Expected to be a solid at room temperature |

Synthesis of this compound: Experimental Protocols

Perkin Reaction

The Perkin reaction offers a direct method for synthesizing cinnamic acids from aromatic aldehydes and acid anhydrides.

Reaction: 3,4-Dichlorobenzaldehyde + Acetic Anhydride → this compound

Experimental Protocol:

-

A mixture of 3,4-dichlorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents) is heated at 180°C for 5-8 hours.

-

The reaction mixture is then cooled to room temperature and poured into water.

-

The mixture is acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Heck Reaction

The Heck reaction is a versatile method for creating substituted alkenes from aryl halides and alkenes.

Reaction: 1-Bromo-3,4-dichlorobenzene + Acrylic Acid → this compound

Experimental Protocol:

-

A mixture of 1-bromo-3,4-dichlorobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 100-120°C in a sealed tube for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization.

Biological Activities and Potential Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The introduction of halogen atoms, such as chlorine, into the molecular structure has been shown to potentially increase antibacterial activity.[1]

While specific studies on the signaling pathways modulated by this compound are not extensively documented, research on related cinnamic acid derivatives suggests potential interactions with key cellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Potential Anti-inflammatory and Anticancer Effects via NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cellular processes like proliferation and apoptosis.[2] Dysregulation of these pathways is often implicated in chronic inflammatory diseases and cancer. Cinnamic acid derivatives have been reported to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[2]

The potential mechanism of action for this compound could involve the modulation of these pathways, leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, the established synthetic routes and known biological activities of analogous cinnamic acid derivatives provide a solid foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to serve as a valuable resource for scientists exploring the therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific biological effects and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Photodimerization of 3,4-Dichlorocinnamic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodimerization of 3,4-dichlorocinnamic acid in an aqueous solution. The document details the core chemical transformation, experimental protocols, and analytical methodologies pertinent to this photochemical reaction.

Introduction

The photodimerization of cinnamic acids is a classic [2+2] photocycloaddition reaction that has been extensively studied, primarily in the solid state. This reaction leads to the formation of cyclobutane derivatives, namely truxillic and truxinic acids, which are valuable synthons in organic chemistry and drug development. The stereochemical outcome of the reaction in the solid state is governed by the crystal packing of the cinnamic acid molecules, a principle known as topochemical control.

While solid-state photodimerization is well-documented, the reaction in solution presents different challenges and opportunities. In solution, the molecules have greater conformational freedom, which can lead to a mixture of products or favor cis-trans isomerization over dimerization. However, conducting the reaction in an aqueous solution is of significant interest from a green chemistry perspective.

This guide focuses on the photodimerization of this compound in an aqueous medium. The presence of the chloro substituents on the phenyl ring can influence the electronic properties of the molecule and potentially affect the reaction's quantum yield and product distribution.

Reaction Pathway and Products

The photodimerization of this compound proceeds via a [2+2] cycloaddition of the alkene moieties of two monomer molecules upon irradiation with ultraviolet (UV) light. In the case of this compound, the reaction is known to yield a β-truxinic acid derivative, specifically 3,3',4,4'-tetrachloro-β-truxinic acid.

Caption: Reaction scheme for the photodimerization.

Quantitative Data

Quantitative data for the photodimerization of this compound, particularly in aqueous solution, is not extensively reported in the literature. The following tables summarize the available data and provide context with data from related compounds.

Table 1: Product Information for the Photodimerization of this compound

| Reactant | Product | Product Type | Melting Point (°C) |

| This compound | 3,3',4,4'-Tetrachloro-β-truxinic acid | β-Truxinic Acid Derivative | 146-147 |

Table 2: Comparative Photodimerization Data of Cinnamic Acid Derivatives (Primarily in Solid State)

| Cinnamic Acid Derivative | Product Type | Yield | Reaction Conditions |

| α-trans-Cinnamic Acid | α-Truxillic Acid | High | Solid-state, UV irradiation |

| β-trans-Cinnamic Acid | β-Truxinic Acid | 60-90% | Solid-state, UV irradiation |

| 2,4-Dichlorocinnamic Acid | β-Truxinic Acid Derivative | Not specified | Solid-state, UV irradiation |

Experimental Protocols

General Procedure for Photodimerization in Aqueous Solution

Caption: A generalized experimental workflow.

-

Solution Preparation: Prepare a dilute aqueous solution of this compound. Due to its limited water solubility, a low concentration (e.g., 10⁻³ to 10⁻⁵ M) is recommended. The use of a co-solvent like ethanol or acetonitrile may be necessary to achieve the desired concentration, though this will deviate from a purely aqueous system. The pH of the solution can be adjusted to increase the solubility of the carboxylic acid.

-

Irradiation: Transfer the solution to a quartz reaction vessel to allow for the transmission of UV light. Irradiate the solution with a suitable UV source, such as a medium-pressure mercury lamp, which has strong emission lines in the UV-B and UV-A regions where cinnamic acids absorb. The reaction vessel should be equipped with a cooling system to maintain a constant temperature, as heat can influence the reaction. The irradiation time will need to be optimized and can range from several hours to days.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A decrease in the absorbance maximum of the monomer (around 280-300 nm) indicates its consumption.

-

Product Isolation: After the reaction is complete (as determined by the monitoring technique), the product can be isolated. If a precipitate forms, it can be collected by filtration. Otherwise, acidification of the solution may be required to precipitate the less soluble dimer. Extraction with an organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent is another common method.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol for Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. Its determination involves measuring the number of moles of product formed or reactant consumed per mole of photons absorbed.

-

Actinometry: The photon flux of the light source must be determined using a chemical actinometer. The potassium ferrioxalate actinometer is commonly used for the UV region.

-

Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid.

-

Irradiate a known volume of the actinometer solution under the exact same conditions as the experimental sample for a specific time.

-

After irradiation, develop the actinometer solution by adding a buffered solution of 1,10-phenanthroline to form a colored complex with the Fe²⁺ ions produced.

-

Measure the absorbance of the complex at 510 nm and calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

-

Calculate the photon flux using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

-

-

Reaction Analysis: Irradiate the this compound solution for a set time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

-

Quantification: Determine the change in the concentration of the reactant or the concentration of the product formed using a calibrated analytical technique such as HPLC or quantitative NMR.

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

Analytical Characterization

The product of the photodimerization, 3,3',4,4'-tetrachloro-β-truxinic acid, can be characterized using a variety of spectroscopic techniques.

-

UV-Vis Spectroscopy: The photodimerization can be monitored by observing the decrease in the characteristic UV absorbance of the conjugated cinnamic acid monomer. The product, lacking this conjugation, will have a significantly different UV spectrum.

-

Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibration (typically around 1630-1640 cm⁻¹) of the monomer and the appearance of signals corresponding to the cyclobutane ring C-H bonds in the dimer are key indicators of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the photodimer.

-

¹H NMR: The vinylic protons of the monomer (typically in the 6.5-7.8 ppm region) will be absent in the dimer's spectrum. New signals corresponding to the cyclobutane ring protons will appear in the upfield region (typically 3.5-4.5 ppm). The coupling patterns of these protons can provide information about the stereochemistry of the dimer.

-

¹³C NMR: The disappearance of the alkene carbon signals of the monomer and the appearance of new sp³ carbon signals for the cyclobutane ring are characteristic.

-

Table 3: Expected NMR Chemical Shift Ranges for β-Truxinic Acid Derivatives

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Cyclobutane Protons | 3.5 - 4.5 |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹³C | Cyclobutane Carbons | 40 - 55 |

| ¹³C | Carboxyl Carbon | 170 - 180 |

| ¹³C | Aromatic Carbons | 120 - 140 |

-

Mass Spectrometry (MS): Provides the molecular weight of the dimer, confirming the addition of two monomer units.

Conclusion

The photodimerization of this compound in aqueous solution offers a potentially green route to the synthesis of the corresponding β-truxinic acid derivative. While the reaction is known to occur, detailed quantitative data and optimized protocols for the aqueous phase reaction are areas that warrant further investigation. The methodologies and analytical techniques outlined in this guide provide a solid framework for researchers to explore and characterize this photochemical transformation. Further studies are needed to determine the quantum yield in aqueous solution and to fully understand the influence of the dichloro-substitution on the reaction efficiency and stereoselectivity in a solution-phase environment.

An In-depth Technical Guide to the Crystal Structure Analysis of Cinnamic Acid Derivatives: A Comparative Study in the Absence of 3,4-Dichlorocinnamic Acid Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and materials science due to their diverse biological activities and potential for designing novel crystalline materials. The arrangement of molecules in the solid state, or crystal structure, profoundly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability. X-ray crystallography is the definitive technique for elucidating these three-dimensional atomic arrangements.

This technical guide aims to provide a comprehensive overview of the crystal structure analysis of cinnamic acid derivatives. While a specific crystal structure for 3,4-Dichlorocinnamic acid is not publicly available in the searched crystallographic databases, this guide presents a comparative analysis of two closely related compounds: trans-3,4-Difluorocinnamic acid and 3,4-Dimethoxycinnamic acid. This comparative approach offers valuable insights into how different substituents on the phenyl ring influence the crystal packing and intermolecular interactions.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for trans-3,4-Difluorocinnamic acid and 3,4-Dimethoxycinnamic acid, providing a basis for understanding the solid-state behavior of 3,4-disubstituted cinnamic acids.

Table 1: Unit Cell Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| trans-3,4-Difluorocinnamic acid[1] | C₉H₆F₂O₂ | Monoclinic | P2₁/n | 3.7189 | 6.4694 | 32.965 | 90 | 92.198 | 90 | 792.1 | 4 |

| 3,4-Dimethoxycinnamic acid[2] | C₁₁H₁₂O₄ | Monoclinic | P2₁/c | 11.216 | 8.214 | 14.073 | 90 | 109.99 | 90 | 1218.4 | 4 |

Table 2: Selected Bond Lengths and Angles (Representative)

Due to the unavailability of specific bond length and angle data for this compound in the search results, this table cannot be populated. A detailed crystallographic study would be required to determine these parameters.

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The protocols described here are generalized from typical procedures for small organic molecules.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown using slow evaporation techniques.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for cinnamic acid derivatives include ethanol, ethyl acetate, and acetone.

-

Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or a slightly elevated temperature.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This slow process encourages the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3,4-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3,4-Dichlorocinnamic acid, a compound of interest in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this particular molecule, this document synthesizes information from related compounds, such as cinnamic acid and chlorinated aromatic acids, to project a likely thermal profile. It includes detailed experimental protocols, expected thermal decomposition data, and a plausible decomposition pathway.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[1][4] A TGA instrument consists of a high-precision balance, a furnace, and a programmable temperature controller, which together generate a thermogram—a plot of mass versus temperature.[4]

Expected Thermal Profile of this compound

The decomposition of this compound is anticipated to occur in distinct stages. The initial weight loss is likely associated with the decarboxylation of the carboxylic acid group, a common decomposition pathway for cinnamic acids.[7] This would be followed by the subsequent decomposition of the chlorinated aromatic structure at higher temperatures, potentially involving the release of hydrogen chloride (HCl).[6]

Table 1: Projected Thermal Decomposition Data for this compound

| Temperature Range (°C) | Projected Weight Loss (%) | Associated Decomposition Event |

| 150 - 250 | ~20-25% | Decarboxylation (loss of CO₂) from the carboxylic acid group. |

| 250 - 500 | ~40-50% | Decomposition of the dichlorostyrene intermediate, loss of HCl. |

| > 500 | ~25-35% | Formation of a carbonaceous residue. |

Note: The data in this table is hypothetical and projected based on the thermal behavior of related compounds. Actual experimental results may vary.

Experimental Protocols

A standard methodology for conducting the thermogravimetric analysis of an organic compound like this compound is detailed below. This protocol is based on general TGA procedures.[1][2][4][8]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C is required. Alumina or platinum crucibles are typically used for sample containment.[8]

3.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible.[8]

3.3. TGA Measurement Parameters

The following parameters should be set for the analysis:

Table 2: TGA Experimental Parameters

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 800 °C |

| Atmosphere | Inert (Nitrogen) |

| Flow Rate | 20-50 mL/min |

| Crucible Type | Alumina (70 µL) |

| Sample Mass | 5-10 mg |

3.4. Procedure

-

The TGA instrument is purged with nitrogen gas to establish an inert atmosphere.

-

The sample crucible is placed on the balance mechanism within the furnace.

-

The furnace is sealed, and the initial sample weight is recorded.

-

The temperature program is initiated, heating the sample from ambient temperature to 800°C at a constant rate of 10 °C/min.

-

The sample mass is continuously monitored and recorded throughout the heating process.

-

The resulting data is plotted as a thermogram (weight % vs. temperature).

-

The derivative of the thermogram (DTG curve) can also be plotted to identify the temperatures of maximum weight loss rate.

Below is a graphical representation of the experimental workflow.

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a multi-step mechanism. The initial and most favorable decomposition step is the decarboxylation of the carboxylic acid, releasing carbon dioxide. This is a known decomposition pathway for cinnamic acid and its derivatives.[7] The resulting intermediate, 3,4-dichlorostyrene, would then undergo further decomposition at higher temperatures. The presence of chlorine atoms on the aromatic ring suggests that the subsequent fragmentation could involve the elimination of hydrogen chloride (HCl) and the eventual formation of a carbonaceous residue.[6]

The proposed decomposition pathway is illustrated in the diagram below.

Conclusion

This technical guide outlines the expected thermogravimetric behavior of this compound based on the known properties of related chemical structures. The primary decomposition events are projected to be decarboxylation followed by the fragmentation of the chlorinated aromatic ring. The provided experimental protocol offers a standardized approach for obtaining empirical TGA data for this compound. Further experimental validation is necessary to confirm the precise decomposition temperatures and weight losses. This information is valuable for drug development professionals and scientists working on the formulation and stability testing of pharmaceuticals and other materials containing this compound.

References

- 1. intertek.com [intertek.com]

- 2. infinitalab.com [infinitalab.com]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. epfl.ch [epfl.ch]

A Technical Guide to Quantum Chemical Calculations for 3,4-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,4-Dichlorocinnamic acid. While experimental data provides valuable insights, computational chemistry offers a powerful complementary approach to understanding molecular structure, vibrational spectra, and electronic characteristics at the atomic level. This document outlines the standard computational methodologies and presents the expected outcomes of such an analysis, serving as a framework for researchers in drug design and materials science.

The insights derived from these calculations are instrumental in predicting the reactivity, stability, and potential biological activity of this compound and its derivatives. By understanding the molecule's electronic landscape and vibrational modes, researchers can make more informed decisions in the development of new therapeutic agents and functional materials.

Computational Methodology: A Standard Protocol

The following section details a typical protocol for performing quantum chemical calculations on this compound. This methodology is based on widely accepted practices in computational chemistry for molecules of similar size and complexity.[1][2][3]

1.1. Software and Theoretical Model

The calculations would be performed using a standard quantum chemistry software package such as Gaussian.[4] The theoretical model of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for many molecular systems.[5][6] A popular and effective functional for this type of analysis is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

1.2. Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. A commonly used and reliable basis set for organic molecules containing chlorine is the Pople-style basis set, 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

1.3. Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

1.4. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The results of this analysis provide the theoretical infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to the experimentally observed spectral bands.

1.5. Electronic Property Calculations

To understand the electronic nature of this compound, several key properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Other calculated electronic properties include the molecular electrostatic potential (MEP), Mulliken atomic charges, and the dipole moment.

Data Presentation: Expected Computational Results

This section presents the anticipated quantitative data from a quantum chemical analysis of this compound in a series of structured tables. The values presented are illustrative and based on typical results for similar cinnamic acid derivatives.

Table 1: Optimized Geometrical Parameters

The following table summarizes the expected bond lengths and bond angles for the key structural features of this compound.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C-Cl (para) | ~ 1.74 | |

| C-Cl (meta) | ~ 1.73 | |

| C=C (alkene) | ~ 1.34 | |

| C-C (alkene-phenyl) | ~ 1.48 | |

| C=O (carbonyl) | ~ 1.22 | |

| C-O (hydroxyl) | ~ 1.35 | |

| O-H | ~ 0.97 | |

| Bond Angles | ||

| C-C-Cl (para) | ~ 119.5 | |

| C-C-Cl (meta) | ~ 120.5 | |

| C=C-C (phenyl) | ~ 125.0 | |

| C-C=O | ~ 123.0 | |

| C-C-O (hydroxyl) | ~ 111.0 | |

| C-O-H | ~ 107.0 |

Table 2: Vibrational Frequencies and Assignments

This table outlines the principal vibrational modes and their expected frequencies from the calculated IR and Raman spectra.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| O-H Stretch | ~ 3500 (monomer), ~3000 (dimer) | Stretching of the carboxylic acid hydroxyl group. The frequency is sensitive to hydrogen bonding.[7] |

| C-H Stretch (aromatic) | ~ 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (alkene) | ~ 3050 | Stretching of the C-H bond on the alkene chain. |

| C=O Stretch | ~ 1720 | Stretching of the carbonyl group in the carboxylic acid. |

| C=C Stretch (alkene) | ~ 1630 | Stretching of the carbon-carbon double bond in the alkene chain. |

| C=C Stretch (aromatic) | ~ 1600, 1580, 1490 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-Cl Stretch | ~ 700 - 600 | Stretching vibrations of the carbon-chlorine bonds. |

Table 3: Electronic and Thermodynamic Properties

The following table summarizes key electronic and thermodynamic parameters that provide insight into the reactivity and stability of the molecule.

| Property | Calculated Value | Significance |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV | An indicator of chemical reactivity; a larger gap implies greater stability. |

| Dipole Moment | ~ 3.5 Debye | A measure of the overall polarity of the molecule. |

| Thermodynamic Properties | ||

| Zero-Point Vibrational Energy | ~ 100 kcal/mol | The vibrational energy of the molecule at 0 Kelvin. |

| Rotational Constants | (GHz) | Related to the moments of inertia of the molecule. |

| Thermal Energy (298.15 K) | ~ 110 kcal/mol | The total thermal energy of the molecule at standard temperature. |

Visualizations: Workflows and Relationships

Visual diagrams are essential for conceptualizing the computational process and the relationships between molecular properties. The following diagrams were generated using the DOT language.

References

- 1. Studies on crystal growth, vibrational, dielectric, electronic, mechanical and thermal properties of new organic nonlinear optical crystal: 3-nitrocinnamic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. jpscc.samipubco.com [jpscc.samipubco.com]

- 6. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrational analysis of α-cyanohydroxycinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 3,4-Dichlorocinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including notable antimicrobial properties.[1][2][3] The modification of the cinnamic acid scaffold offers a promising avenue for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4] This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dichlorocinnamic acid derivatives, specifically esters and amides, and the subsequent evaluation of their antimicrobial efficacy. The introduction of dichloro-substituents on the phenyl ring is a key modification aimed at enhancing the lipophilicity and electronic properties of the parent molecule, which may lead to improved antimicrobial activity.[5]

Data Presentation

The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various cinnamic acid derivatives against a selection of pathogenic bacteria and fungi. While specific data for this compound derivatives is limited in publicly available literature, the provided data for closely related chlorinated analogues offers valuable insights into their potential efficacy.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

| Compound | Derivative Type | Staphylococcus aureus | Staphylococcus epidermidis | Pseudomonas aeruginosa | Reference(s) |

| Cinnamic Acid | - | >5000 | >5000 | >5000 | [2] |

| Methyl 4-chlorocinnamate | Ester | >5.09 µmol/mL* | - | - | [5] |

| Ethyl 4-chlorocinnamate | Ester | - | - | - | [5] |

| Methoxyethyl 4-chlorocinnamate | Ester | - | - | - | [5] |

| Perillyl 4-chlorocinnamate | Ester | - | - | - | [5] |

| N-Isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Amide | - | - | - | [6] |

| N-Isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Amide | - | - | - | [6] |

| N-(2-Phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Amide | - | - | - | [6] |

*Converted from µmol/mL for comparative purposes where possible.

Table 2: Antifungal Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

| Compound | Derivative Type | Candida albicans | Candida glabrata | Candida krusei | Reference(s) |

| Methyl 4-chlorocinnamate | Ester | 5.09 µmol/mL | 5.09 µmol/mL | >5.09 µmol/mL | [5] |

| Ethyl 4-chlorocinnamate | Ester | - | - | - | [5] |

| Methoxyethyl 4-chlorocinnamate | Ester | 0.13 µmol/mL | - | - | [5] |

| Perillyl 4-chlorocinnamate | Ester | 0.024 µmol/mL* | - | - | [5] |

*Converted from µmol/mL for comparative purposes where possible.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound esters and amides is typically achieved through a two-step process involving the activation of the carboxylic acid group followed by nucleophilic substitution with an appropriate alcohol or amine.

Workflow for the Synthesis of this compound Derivatives

Caption: General synthesis workflow for this compound esters and amides.

Protocol 1: Synthesis of 3,4-Dichlorocinnamoyl Chloride

This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, add this compound (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a few drops of dry dimethylformamide (DMF) as a catalyst.

-

Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dichlorocinnamoyl chloride is a yellow to brown oil or solid and can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3,4-Dichlorocinnamate (Esterification)

This protocol details the synthesis of an ethyl ester derivative as an example. Other esters can be synthesized by substituting ethanol with the desired alcohol.

Materials:

-

3,4-Dichlorocinnamoyl chloride (from Protocol 1)

-

Anhydrous ethanol

-

Pyridine or triethylamine (as a base)

-

Dry dichloromethane (DCM) or diethyl ether

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 3,4-dichlorocinnamoyl chloride (1 equivalent) in a suitable dry solvent such as DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous ethanol (1.1 equivalents) and pyridine (1.1 equivalents) in DCM to the cooled acyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dichlorocinnamate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Synthesis of N-Phenyl-3,4-dichlorocinnamide (Amidation)

This protocol describes the synthesis of an N-phenyl amide derivative. Other amides can be prepared using the corresponding primary or secondary amine.

Materials:

-

3,4-Dichlorocinnamoyl chloride (from Protocol 1)

-

Aniline

-

Triethylamine (as a base)

-

Dry tetrahydrofuran (THF) or DCM

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in dry THF in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

-

Slowly add a solution of 3,4-dichlorocinnamoyl chloride (1 equivalent) in dry THF to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-phenyl-3,4-dichlorocinnamide.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized this compound derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

-

In a 96-well plate, perform two-fold serial dilutions of the stock solutions in the appropriate broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the microbial suspension to each well containing the serially diluted compounds.

-

Include positive, negative, and growth controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. The addition of a viability indicator like resazurin can also be used to determine the MIC.

Mechanism of Action

The antimicrobial mechanism of cinnamic acid and its derivatives is believed to be multifactorial. A primary mode of action involves the disruption of the microbial cell membrane integrity. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Additionally, these compounds may interfere with the function of essential enzymes and inhibit biofilm formation, which is a critical virulence factor for many pathogenic microorganisms. The presence of the dichloro-substituents in the synthesized derivatives is hypothesized to enhance their lipophilicity, thereby facilitating their interaction with and disruption of the microbial cell membrane.

Signaling Pathway Disruption by Cinnamic Acid Derivatives

Caption: Postulated mechanisms of antimicrobial action for this compound derivatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3,4-Dichlorocinnamic Acid in the Synthesis of CCR2B Receptor Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3,4-dichlorocinnamic acid in the synthesis of C-C chemokine receptor 2B (CCR2B) antagonists, with a focus on the potent and selective antagonist, INCB3344. Detailed experimental protocols for the characterization of these antagonists, quantitative data, and a depiction of the relevant signaling pathway are included to support research and drug development efforts in this area.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis has been implicated in a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes. Consequently, the development of small molecule antagonists targeting CCR2 has become a significant area of interest for therapeutic intervention.

This compound serves as a valuable starting material in the synthesis of a variety of bioactive molecules. Its substituted phenyl ring and reactive carboxylic acid moiety make it a versatile building block for the construction of complex chemical scaffolds, including those found in potent CCR2 antagonists such as INCB3344, a pyrrolidine-based compound.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for the exemplary CCR2 antagonist, INCB3344.

Table 1: In Vitro Activity of INCB3344

| Target | Assay Type | Species | IC50 (nM) | Reference |

| CCR2 | Binding Antagonism | Human | 5.1 | [1] |

| CCR2 | Binding Antagonism | Murine | 9.5 | [1] |

| CCR2 | Chemotaxis | Human | 3.8 | [1] |

| CCR2 | Chemotaxis | Murine | 7.8 | [1] |

| CCR1 | Binding Antagonism | Murine | >1000 | [2] |

| CCR5 | Binding Antagonism | Murine | >3000 | [2] |

Table 2: Pharmacokinetic Properties of INCB3344 in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 47% | [1] |

| Free Fraction (Human Serum) | 24% | [1] |

| Free Fraction (Mouse Serum) | 15% | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolidine-Based CCR2 Antagonist

While a direct, step-by-step synthesis of INCB3344 from this compound is not explicitly detailed in a single public-domain source, a plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of similar pyrrolidine-containing molecules. The following represents a generalized, multi-step synthetic workflow.

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

This compound can be converted to the corresponding acid chloride, 3,4-dichlorobenzoyl chloride. A common method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Materials: this compound, thionyl chloride, and an inert solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

Suspend this compound in the inert solvent.

-

Slowly add an excess of thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,4-dichlorobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Friedel-Crafts Acylation

The synthesized 3,4-dichlorobenzoyl chloride can be used to acylate a suitable pyrrolidine precursor. This is a key step in attaching the dichlorophenyl moiety to the core scaffold.

-

Materials: 3,4-Dichlorobenzoyl chloride, a protected pyrrolidine derivative (e.g., N-Boc-pyrrolidine), and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent.

-

Procedure:

-

Dissolve the protected pyrrolidine derivative in an inert solvent and cool to 0°C.

-

Slowly add the Lewis acid catalyst.

-

Add a solution of 3,4-dichlorobenzoyl chloride in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully adding ice and water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the acylated pyrrolidine.

-

Step 3: Further Functionalization and Deprotection

Subsequent steps would involve the modification of other functional groups on the pyrrolidine ring and the final deprotection of any protecting groups to yield the final CCR2 antagonist. The specific reactions would depend on the exact structure of the target molecule.

Protocol 2: CCR2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR2B.

-

Radioligand: [¹²⁵I]-CCL2.

-

Test compound (e.g., synthesized CCR2 antagonist).

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-CCL2 (at a concentration near its Kd), and 50 µL of the test compound at various concentrations.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled CCL2.

-

Initiate the binding reaction by adding 50 µL of the CCR2-expressing cell membranes to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

-

Protocol 3: Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

-

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytic cells).

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

-

Recombinant human CCL2.

-

Test compound (e.g., synthesized CCR2 antagonist).

-

Transwell inserts (e.g., with 5 µm pore size).

-

24-well plates.

-

Staining solution (e.g., Diff-Quik).

-

-

Procedure:

-

Resuspend CCR2-expressing cells in chemotaxis medium.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Add chemotaxis medium containing CCL2 (at a concentration that induces sub-maximal migration) to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated cell suspension to the upper chamber of the inserts.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields under a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

-

Mandatory Visualization

Caption: CCR2B signaling pathway and the inhibitory action of antagonists.

Caption: Experimental workflow for the synthesis and evaluation of CCR2B antagonists.

References

Application Notes and Protocols: 3,4-Dichlorocinnamic Acid as a Versatile Precursor for Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including potent anticancer activities.[1] These natural compounds and their synthetic analogs can be chemically modified at three primary sites: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group, making them ideal scaffolds for developing novel therapeutic agents.[2] Among these, halogenated derivatives are of particular interest as the introduction of halogen atoms can significantly enhance metabolic stability and biological activity.[3] 3,4-Dichlorocinnamic acid (3,4-DCCA) serves as a key starting material for the synthesis of various derivatives, such as amides and hydrazide-hydrazones, which have shown promise as antiproliferative, antiangiogenic, and apoptosis-inducing agents.[1][4] This document provides detailed protocols for the synthesis and biological evaluation of novel anticancer agents derived from 3,4-DCCA.

Synthesis of Novel Anticancer Agents from this compound

The carboxylic acid moiety of 3,4-DCCA is a prime target for modification to generate libraries of bioactive compounds, particularly amides and hydrazide-hydrazones. The general workflow involves the activation of the carboxylic acid, followed by coupling with a desired amine or hydrazine.

Experimental Protocol: Synthesis of 3,4-Dichlorocinnamic Amides

This protocol details the synthesis of amide derivatives from 3,4-DCCA.

-

Acid Chloride Formation:

-

In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-